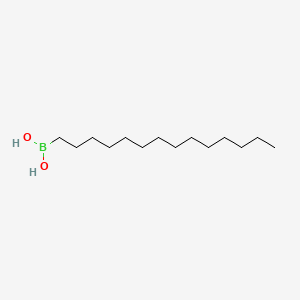

n-Tetradecylboronic acid

Description

Significance of Organoboron Compounds in Modern Chemistry

Organoboron compounds, characterized by a carbon-boron bond, have become indispensable tools in modern synthetic chemistry. numberanalytics.comwikipedia.org Their versatility and reactivity have revolutionized the way chemists approach the construction of complex molecules. numberanalytics.com The unique electronic properties of the boron atom allow for a wide range of chemical transformations, making organoboron compounds crucial in fields such as pharmaceuticals, materials science, and catalysis. numberanalytics.comacs.orgnumberanalytics.com

The importance of organoboron chemistry was significantly highlighted by the pioneering work of Herbert Brown, which laid the groundwork for the field's development. numberanalytics.com Key reactions involving organoboron compounds, such as the Suzuki-Miyaura cross-coupling reaction, have become fundamental in organic synthesis for creating new carbon-carbon bonds. numberanalytics.coma2bchem.com These compounds are valued for their stability, functional group tolerance, and often stereospecific reaction pathways. thieme.de Their application extends to the synthesis of complex natural products and novel therapeutic agents. numberanalytics.comacs.org

Overview of Alkylboronic Acids in Synthetic and Applied Research

Within the large family of organoboron compounds, alkylboronic acids represent a significant subclass. wiley-vch.de These compounds, which feature an alkyl group attached to a boronic acid moiety (-B(OH)2), serve as versatile building blocks in organic synthesis. researchgate.net While historically they have been somewhat less utilized than their aryl and alkenyl counterparts, recent advancements have expanded their applications. wiley-vch.de

Alkylboronic acids are increasingly recognized for their role in the synthesis of molecules rich in C(sp3)-hybridized carbons, which are prevalent in many pharmaceuticals and natural products. researchgate.net They can act as precursors to alkyl radicals and carbanions, opening up diverse reaction pathways. scholaris.cascholaris.ca Research has focused on developing new methods to synthesize and utilize these compounds, including their application in photoredox catalysis and for the formation of carbon-heteroatom bonds. researchgate.netnih.gov Their utility in chemical biology and as nucleophiles further underscores their growing importance in applied research. scholaris.cascholaris.ca

Chemical and Physical Properties of n-Tetradecylboronic Acid

| Property | Value |

| Chemical Formula | C14H31BO2 |

| Molecular Weight | 242.21 g/mol |

| CAS Number | 100888-40-2 |

| Appearance | White crystalline solid |

| Solubility | Insoluble in water |

This table contains data sourced from multiple references. a2bchem.comaccelachem.comthermofisher.comnih.gov

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a Grignard reagent with a borate (B1201080) ester. A common method is the reaction of 1-tetradecylmagnesium bromide with tributyl borate. solventextraction.gr.jp

Research Applications of this compound

This compound is a valuable reagent in various areas of chemical research, primarily due to its long alkyl chain and the reactive boronic acid functional group.

Use in Suzuki-Miyaura Cross-Coupling Reactions

Like other boronic acids, this compound is utilized in Suzuki-Miyaura cross-coupling reactions. a2bchem.com This powerful carbon-carbon bond-forming reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. a2bchem.com The long tetradecyl chain can be introduced into various molecular scaffolds through this method, allowing for the precise tuning of molecular properties.

Applications in Materials Science

In materials science, this compound and other long-chain alkylboronic acids are used to modify surfaces. For instance, they can form self-assembled monolayers (SAMs) on dielectric surfaces in organic field-effect transistors (OFETs). researchgate.net The length of the alkyl chain, such as the tetradecyl group, can influence the performance and electrical parameters of these electronic devices. researchgate.net

Role in the Development of Chemical Sensors

Boronic acids are known for their ability to reversibly bind with diols, a property that is exploited in the development of chemical sensors. While specific research on this compound as a sensor is not extensively detailed in the provided results, the general principle applies. For example, it has been used in the solvent extraction of catechols, demonstrating its selectivity for diol-containing compounds. solventextraction.gr.jp This suggests its potential for use in sensors designed to detect saccharides or other biologically important diols. nih.gov

Use as a Catalytic Agent

While less common than other applications, boronic acids can sometimes act as catalysts. Their Lewis acidic nature allows them to activate certain functional groups. Although specific catalytic applications of this compound are not prominent in the search results, the broader class of organoboron compounds is used in various catalytic processes. oaepublish.com

Properties

IUPAC Name |

tetradecylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h16-17H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUAMUGSKSODIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393346 | |

| Record name | n-Tetradecylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100888-40-2 | |

| Record name | n-Tetradecylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for N Tetradecylboronic Acid

Historical Development of Boronic Acid Synthesis

The journey into boronic acid synthesis began in 1860 when Edward Frankland reported the first preparation and isolation of such a compound. wikipedia.org His pioneering work involved a two-step process starting with the reaction of diethylzinc (B1219324) and triethyl borate (B1201080) to produce triethylborane. wikipedia.org This intermediate was then oxidized by the air to form ethylboronic acid. wikipedia.orgwiley-vch.demolecularcloud.org For many years, boronic acids were considered somewhat peculiar and were not widely used in synthetic chemistry. wiley-vch.de However, over the past few decades, their status has been elevated, transforming them into a primary class of synthetic intermediates crucial for various chemical transformations. wiley-vch.dersc.org

Contemporary Synthetic Routes for n-Tetradecylboronic Acid

Modern synthetic chemistry has furnished a variety of practical and efficient methods for preparing boronic acids, including alkylboronic acids like this compound. wiley-vch.de These contemporary routes offer improvements in yield, purity, and compatibility with a wide range of functional groups.

Organometallic Reagent Approaches (e.g., Grignard Reagents with Borate Esters)

A prevalent and highly effective method for synthesizing alkylboronic acids is the reaction of an organometallic reagent, particularly a Grignard reagent, with a borate ester. molecularcloud.orgatamankimya.com This approach is the most common route for producing this compound.

The general process involves three key steps:

Formation of the Grignard Reagent: An n-tetradecyl halide, such as 1-bromotetradecane, is reacted with magnesium metal in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran) to form n-tetradecylmagnesium bromide. masterorganicchemistry.com

Reaction with a Borate Ester: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate, such as trimethyl borate B(OCH₃)₃ or tri-n-butylborate B(OC₄H₉)₃, typically at low temperatures to control reactivity. wiley-vch.desolventextraction.gr.jpwikipedia.org The organometallic carbon acts as a nucleophile, attacking the electrophilic boron atom of the borate ester to form a boronate ester intermediate. wikipedia.org

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final this compound. atamankimya.comwikipedia.org

A specific synthesis for 1-tetradecaneboronic acid (this compound) involves the reaction of the corresponding Grignard reagent (RMgBr) with tri-n-butylborate. solventextraction.gr.jp

| Step | Reactants | Product | Purpose |

| 1 | n-Tetradecyl Halide, Magnesium (Mg) | n-Tetradecylmagnesium Halide | Formation of the Grignard Reagent. masterorganicchemistry.com |

| 2 | n-Tetradecylmagnesium Halide, Trialkyl Borate | Dialkyl tetradecylboronate | Formation of the C-B bond. wikipedia.org |

| 3 | Dialkyl tetradecylboronate, Aqueous Acid | This compound | Hydrolysis to the final product. atamankimya.com |

Evolution of Boronic Acid Preparation Techniques

The preparation of boronic acids has evolved from Frankland's initial organozinc-based method to more versatile and user-friendly techniques. The use of Grignard and organolithium reagents reacting with borate esters became a foundational method. atamankimya.com Further advancements led to the development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which highlighted the immense utility of boronic acids and spurred the creation of new synthetic routes. boronmolecular.com Modern methods focus on efficiency, functional group tolerance, and milder reaction conditions, making a vast array of functionalized boronic acids accessible for applications in pharmaceuticals, agrochemicals, and materials science. wiley-vch.deboronmolecular.coma2bchem.com

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which is essential for its subsequent applications. Several factors in the Grignard-based synthesis can be fine-tuned.

Temperature Control: The addition of the Grignard reagent to the borate ester is highly exothermic. Maintaining a low temperature (e.g., -70 °C) during this step is critical to minimize the formation of undesired borinic acid by-products, which can result from the addition of a second Grignard molecule to the initially formed boronate ester. wiley-vch.demdpi.com

Reagent Purity: The purity of the starting materials, particularly the freshness of the sulfur monochloride used in some alternative syntheses, can significantly impact the outcome. nih.gov For the Grignard route, using freshly prepared Grignard reagent and distilled borate ester is advisable.

Stoichiometry: Using a slight excess of the borate ester can help ensure the Grignard reagent is fully consumed, preventing the formation of over-addition products. mdpi.com

Solvent Choice: The choice of an appropriate ethereal solvent is important for both the formation and reactivity of the Grignard reagent. google.com

| Parameter | Recommended Condition | Rationale |

| Reaction Temperature | Low (e.g., -78 to -70 °C) for Grignard addition | Minimizes formation of borinic acid by-products. wiley-vch.de |

| Reagent Quality | Use of pure, freshly prepared/distilled reagents | Improves reaction efficiency and product purity. nih.gov |

| Reaction Time | Optimized for each step | Ensures complete reaction without significant side-product formation. nih.gov |

| Base (if applicable) | Use of an appropriate base like pyridine (B92270) in some methods | Can improve yield and purity in specific synthetic contexts. nih.gov |

Scalability and Industrial Relevance of Synthetic Protocols

The industrial relevance of a synthetic protocol depends on its cost-effectiveness, safety, efficiency, and scalability. The Grignard reagent approach for synthesizing this compound is built upon well-established and scalable chemical engineering principles. Grignard reactions are widely used in the industrial production of various fine and specialty chemicals. masterorganicchemistry.com

The increasing use of boronic acids and their derivatives in high-value sectors such as pharmaceuticals and advanced materials provides a strong incentive for developing scalable production methods. rsc.orgresearchgate.net The commercial availability of this compound from multiple chemical suppliers indicates that robust and scalable synthetic protocols are already in place. a2bchem.comaccelachem.com While the production of this compound may not match the massive scale of bulk chemicals like adipic acid, its synthesis via the Grignard route is considered a viable and industrially relevant process for producing the quantities needed for research and specialized applications. researchgate.net

Reactivity and Reaction Mechanisms of N Tetradecylboronic Acid

Fundamental Reactivity Profiles of Alkylboronic Acids

Alkylboronic acids, including n-tetradecylboronic acid, exhibit a distinct set of reactivity patterns that render them valuable reagents in synthetic chemistry. A key characteristic is their moderate stability and ease of handling compared to more reactive organometallic compounds. The carbon-boron bond in alkylboronic acids is polarized towards carbon, making the alkyl group nucleophilic in character.

The reactivity of alkylboronic acids is significantly influenced by the nature of the alkyl group. Longer alkyl chains, such as the tetradecyl group, can influence solubility and steric hindrance in reactions. Furthermore, alkylboronic acids are known to participate in several key transformations, including:

Transmetalation: The transfer of the alkyl group from boron to a transition metal catalyst, a crucial step in cross-coupling reactions.

Formation of Boronate Esters: Reversible reaction with diols to form cyclic boronate esters, which can be used as protecting groups or to modify the reactivity of the boronic acid.

Oxidation: Conversion of the carbon-boron bond to a carbon-oxygen bond.

Protonolysis: Cleavage of the carbon-boron bond by a proton source.

The propensity of alkylboronic acids to undergo these reactions is dependent on the specific reaction conditions, including the choice of catalyst, base, and solvent.

Mechanistic Insights into Boron-Mediated Transformations

The diverse reactivity of this compound is rooted in the fundamental electronic properties of the boron atom and its ability to form key reactive intermediates.

Lewis Acidity and Coordination Chemistry of Boron

The boron atom in boronic acids possesses a vacant p-orbital, rendering it an electron acceptor and thus a Lewis acid. nih.govnih.gov This Lewis acidity is a cornerstone of its chemistry, allowing it to interact with Lewis bases such as water, anions, and other electron-rich species. nih.gov The strength of this Lewis acidity can be influenced by the electronic properties of the substituent attached to the boron atom. In the case of this compound, the long alkyl chain has a mild electron-donating effect, which can slightly modulate the Lewis acidity of the boron center.

The coordination of a Lewis base to the boron atom leads to a change in its hybridization from sp² to sp³, forming a tetrahedral boronate species. This coordination enhances the nucleophilicity of the organic group attached to the boron, a critical step in many of its reactions.

Formation and Reactivity of Boronate Complexes ("Ate" Complexes)

The formation of tetracoordinate boron species, commonly referred to as "ate" complexes, is a pivotal aspect of the reactivity of boronic acids. thieme-connect.de These complexes are formed by the addition of a nucleophile to the electron-deficient boron atom of the boronic acid or its ester derivatives. The resulting "ate" complex carries a formal negative charge on the boron atom, which significantly increases the nucleophilicity of the organic group attached to it.

For instance, in the presence of a base, a boronic acid can be converted to a boronate anion, [R-B(OH)₃]⁻. This species is more electron-rich and thus a more effective nucleophile for subsequent transmetalation steps in cross-coupling reactions. The formation of these "ate" complexes is often the rate-determining step in such catalytic cycles. The stability and reactivity of these boronate complexes can be tuned by the choice of the nucleophile and the reaction conditions.

Specific Reaction Pathways Involving this compound

While the general principles of alkylboronic acid reactivity apply, specific examples from the scientific literature illustrate the practical application of this compound in organic synthesis.

One of the most prominent applications of alkylboronic acids is in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organic halide or triflate. semanticscholar.orgnih.govnih.gov The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the boron "ate" complex to the palladium(II) center, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. While specific examples detailing the use of this compound in Suzuki-Miyaura couplings are not extensively documented in readily available literature, its behavior would be expected to follow this general mechanistic pathway. The long alkyl chain would be transferred to couple with an aryl or vinyl halide, for instance.

Another important reaction is the Chan-Lam coupling , which involves the copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and an amine, alcohol, or thiol. nih.govuzh.chnih.govorganic-chemistry.org This reaction provides a powerful method for the synthesis of arylamines, ethers, and thioethers. The mechanism is thought to involve the formation of a copper-aryl intermediate, followed by coordination of the heteroatom nucleophile and subsequent reductive elimination. While the Chan-Lam coupling is most commonly employed with arylboronic acids, the use of alkylboronic acids is also possible, though may require specific reaction conditions to achieve high efficiency. A study on the copper-catalyzed coupling of arylboronic acids and amines noted that myristic acid (tetradecanoic acid) can be used as an additive to enhance the reaction rate, likely by increasing the solubility of the catalyst. organic-chemistry.org

The following table summarizes the key features of these two important cross-coupling reactions:

| Reaction | Catalyst | Coupling Partners | Bond Formed | Key Intermediate |

| Suzuki-Miyaura Coupling | Palladium | Alkylboronic acid + Organic Halide/Triflate | C-C | Organopalladium complex |

| Chan-Lam Coupling | Copper | Alkylboronic acid + Amine/Alcohol/Thiol | C-N, C-O, C-S | Organocopper complex |

Advanced Applications in Organic Synthesis: Cross Coupling and Beyond

n-Tetradecylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. chemrxiv.orgnih.gov For this compound, this C(sp³)–C(sp²) coupling provides a powerful method for attaching long alkyl chains to aromatic or vinylic frameworks, which is of interest in materials science and medicinal chemistry. researchgate.net The successful coupling of sp³-hybridized alkylboronic acids like this compound faces unique challenges, such as slower transmetalation rates and the potential for side reactions like β-hydride elimination. researchgate.net Overcoming these hurdles has been a focus of significant research.

Comprehensive Mechanistic Analysis of the Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.org The process is initiated by a catalytically active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst. researchgate.net

The catalytic cycle begins with the oxidative addition of an organohalide (e.g., an aryl or vinyl bromide) to a coordinatively unsaturated Pd(0) complex. rsc.org In this step, the palladium center inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) species. elsevierpure.com This process changes the oxidation state of palladium from 0 to +2. The oxidative addition initially forms a cis-palladium complex, which may rapidly isomerize to the more stable trans-complex. rsc.org The reactivity of the organohalide is a critical factor, with the rate of oxidative addition typically following the order I > OTf > Br > Cl. rsc.org For the coupling of this compound, this step involves the reaction of the palladium catalyst with the aryl or vinyl halide/triflate partner, not the boronic acid itself.

Transmetalation is the pivotal step where the organic moiety from the boron reagent is transferred to the palladium center. illinois.edu For this compound, this involves the transfer of the n-tetradecyl group. This process is typically the rate-determining step for alkylboronic acids and requires activation by a base. rsc.org The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the this compound to form a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻. nih.gov

Two primary pathways for transmetalation have been debated: one involving the reaction of the organopalladium(II) halide with the activated boronate complex, and another where the halide on the palladium is first exchanged for a hydroxide (B78521) or alkoxide from the base, which then reacts with the neutral boronic acid. acs.org Extensive mechanistic studies suggest that pre-transmetalation intermediates containing a Pd-O-B linkage are formed. mdpi.comdntb.gov.ua From this intermediate, the alkyl group is transferred to the palladium center, displacing the halide or other leaving group and forming a diorganopalladium(II) complex. The efficiency of this step is a major challenge in C(sp³)–C(sp²) couplings due to the relatively slow transfer of alkyl groups compared to aryl groups. researchgate.net

The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups attached to the palladium(II) center—the n-tetradecyl group and the group from the organohalide—couple to form a new carbon-carbon bond. rsc.org This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. elsevierpure.com For reductive elimination to occur, the diorganopalladium(II) complex must adopt a cis conformation. rsc.org The rate of this step is significantly influenced by the nature of the ancillary ligands on the palladium. Bulky, electron-donating ligands are known to accelerate reductive elimination, which is particularly important for alkyl couplings to outcompete potential side reactions like β-hydride elimination. researchgate.net

Scope and Substrate Compatibility of this compound in Coupling

The use of primary n-alkylboronic acids, including this compound, has been successfully demonstrated with a variety of electrophilic partners. The scope includes aryl, heteroaryl, and vinyl halides (iodides, bromides) and triflates. A significant advancement in this area was the discovery that silver(I) salts, such as silver(I) oxide (Ag₂O), can dramatically promote the coupling of n-alkylboronic acids with these partners. illinois.edu This promotion is crucial for achieving high yields where reactions might otherwise be sluggish.

The reaction conditions generally tolerate a range of functional groups on the aryl halide partner. The following table presents representative examples from the literature, demonstrating the scope of coupling partners for this compound and other primary n-alkylboronic acids under palladium catalysis.

| Alkylboronic Acid | Coupling Partner | Catalyst System | Base/Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | 4-Bromobenzonitrile | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | K₂CO₃ / Ag₂O | THF | 81 | illinois.edu |

| This compound | 4-Bromoacetophenone | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | K₂CO₃ / Ag₂O | THF | 75 | illinois.edu |

| This compound | 2-Bromonaphthalene | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | K₂CO₃ / Ag₂O | THF | 78 | illinois.edu |

| n-Octylboronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | K₂CO₃ / Ag₂O | THF | 91 | illinois.edu |

| n-Octylboronic acid | (E)-β-Bromostyrene | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | K₂CO₃ / Ag₂O | THF | 95 | illinois.edu |

| n-Dodecylboronic acid | 4-Iodotoluene | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | K₂CO₃ / Ag₂O | THF | 89 | illinois.edu |

| n-Dodecylboronic acid | 4-Triflyloxyacetophenone | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | K₂CO₃ / Ag₂O | THF | 85 | illinois.edu |

Catalyst Systems and Ligand Effects in Suzuki-Miyaura Coupling (e.g., Palladium, Nickel)

The choice of catalyst and ligand is paramount for the successful cross-coupling of this compound. The catalyst system must effectively facilitate all three steps of the cycle while suppressing unwanted side reactions.

Palladium Systems: Palladium remains the most widely used metal for Suzuki-Miyaura couplings. organic-chemistry.org For challenging substrates like primary alkylboronic acids, the ligand plays a crucial role. Early systems often used triphenylphosphine (B44618) (PPh₃), but modern methods for C(sp³)–C(sp²) couplings rely on more sophisticated ligands. rsc.orgorganic-chemistry.org

Ligand Effects: Bulky and electron-rich phosphine (B1218219) ligands are generally required. researchgate.net

Electron-richness increases the electron density on the palladium center, which promotes the initial oxidative addition step, especially with less reactive electrophiles like aryl chlorides. elsevierpure.com

Steric bulk (e.g., ligands with tert-butyl or cyclohexyl groups) facilitates the final reductive elimination step, which is often the slowest step for alkyl couplings and must compete with β-hydride elimination. researchgate.net

Commonly used ligands that exhibit these properties include tri(tert-butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and specialized biaryl phosphines like SPhos and RuPhos. nih.govsemanticscholar.org

Nickel Systems: In recent years, nickel has emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel catalysts are particularly effective for coupling unreactive electrophiles, such as aryl chlorides and phenol (B47542) derivatives, due to their different reactivity profiles. Commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ have been shown to effectively catalyze the Suzuki-Miyaura coupling of aryl halides with boronic acids under various conditions. The mechanism for nickel-catalyzed couplings can be more complex, sometimes involving Ni(I)/Ni(III) or radical pathways, but it follows the same fundamental sequence of oxidative addition, transmetalation, and reductive elimination. chemrxiv.org The use of nickel expands the substrate scope and provides a more sustainable option for large-scale synthesis.

Influence of Base and Solvent Systems on Reaction Efficiency

The success of the Suzuki-Miyaura cross-coupling reaction, particularly with sterically demanding or less reactive partners like n-alkylboronic acids, is critically dependent on the choice of base and solvent. These components play a crucial role in the activation of the boronic acid and the stabilization of the catalytic species throughout the reaction cycle.

The base facilitates the crucial transmetalation step by forming a more nucleophilic boronate species ("ate complex"). The effectiveness of a particular base is often linked to its strength, solubility, and compatibility with the catalyst and substrates. For the coupling of n-alkylboronic acids, inorganic bases are commonly employed. A survey of studies reveals that bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are effective. researchgate.net The choice can influence reaction yields significantly; for instance, in certain palladium-catalyzed systems, Na₂CO₃ has been shown to provide superior yields compared to other inorganic and organic bases. researchgate.net In some challenging couplings involving n-alkylboronic acids, the addition of silver(I) salts like silver(I) oxide (Ag₂O) can significantly enhance reaction efficiency, suggesting a synergistic effect with the palladium catalyst. researchgate.net

The solvent system must solubilize the diverse reaction components—the organic substrates, the inorganic base, and the metal catalyst—while facilitating the catalytic cycle. A mixture of an organic solvent and water is often optimal, as water can aid in dissolving the inorganic base and promoting the formation of the active boronate species. A common and effective system is a mixture of methanol (B129727) and water (e.g., in a 3:2 ratio), which provides a balance of polarity for both the organic substrates and the inorganic base. researchgate.net In the pursuit of more environmentally benign processes, "green" solvents have been successfully utilized. Solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol have proven effective for nickel-catalyzed Suzuki-Miyaura couplings, demonstrating broad applicability for various substrates, including heterocycles. nih.gov

The interplay between the base and solvent is critical, and the optimal conditions are often determined empirically for a specific substrate pairing.

| Base | Solvent System | Typical Catalyst | Key Observations | Reference |

|---|---|---|---|---|

| Na₂CO₃ | Ethanol/Water | Palladium-based | Often shows high effectiveness and provides excellent yields. | researchgate.net |

| K₃PO₄ | Dioxane, 2-Me-THF | Palladium or Nickel-based | A strong base effective for many couplings, including those with challenging substrates. | researchgate.netnih.gov |

| NaOH | Methanol/Water | Palladium-based | A strong, economical base suitable for robust reactions where functional group tolerance is not a concern. | researchgate.net |

| Ag₂O | Dioxane | Palladium-based | Significantly enhances reaction rates and yields for n-alkylboronic acids. | researchgate.net |

Sequential and Iterative Suzuki-Miyaura Strategies (e.g., MIDA-Protected Boronates)

While boronic acids are powerful synthetic tools, their inherent reactivity and instability can complicate multi-step syntheses where sequential cross-coupling reactions are required. sigmaaldrich.com To address this, strategies involving the protection of the boronic acid moiety have been developed, most notably using N-methyliminodiacetic acid (MIDA).

Complexation of a boronic acid, such as this compound, with MIDA converts the electron-deficient, sp²-hybridized boron center into a more stable, sp³-hybridized boronate complex. sigmaaldrich.comacs.org These MIDA boronates are exceptionally stable, often behaving like crystalline, air-stable solids that are compatible with chromatography and unreactive under standard anhydrous Suzuki-Miyaura conditions. sigmaaldrich.comrsc.org This inertness allows for chemoselective cross-coupling at other reactive sites within the molecule.

The true power of this strategy lies in the mild and efficient deprotection of the MIDA group, which readily occurs in the presence of a mild aqueous base (e.g., NaHCO₃ or NaOH) at room temperature. acs.org This releases the free boronic acid, priming it for a subsequent cross-coupling reaction. This protection/deprotection sequence enables an iterative cross-coupling (ICC) platform for the modular and systematic synthesis of complex molecules from simple, bifunctional building blocks. acs.orgnih.gov A long alkyl chain like that in this compound can thus be incorporated at a specific point in a complex synthesis by using its MIDA-protected form. mdpi.com

The iterative cycle can be summarized as follows:

Coupling: A MIDA-protected haloboronic acid is coupled with an unprotected haloboronic acid via a Suzuki-Miyaura reaction.

Purification: The stable MIDA boronate product is easily purified.

Deprotection: The MIDA group is cleaved with a mild aqueous base to reveal a new free boronic acid, ready for the next iteration.

This powerful methodology transforms synthesis from a linear process into a modular, building-block-based approach. nih.gov

| Step | Process | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1. Protection | Formation of MIDA Boronate | This compound + N-methyliminodiacetic acid | A stable, crystalline MIDA boronate, unreactive to cross-coupling. | sigmaaldrich.com |

| 2. Coupling | Selective Suzuki-Miyaura Reaction | Pd catalyst, base, Ar-X (where the MIDA boronate has another halide) | C-C bond formation at the halide site, leaving the MIDA boronate intact. | acs.orgmdpi.com |

| 3. Deprotection | Cleavage of MIDA Group | Mild aqueous base (e.g., NaHCO₃, NaOH) | Regeneration of the free boronic acid for the next coupling step. | acs.org |

Cross-Coupling with Nitrogen-Rich Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and agrochemicals. The introduction of long alkyl chains, such as a tetradecyl group, onto these scaffolds via Suzuki-Miyaura coupling is a valuable transformation. This compound can be effectively coupled with a variety of nitrogen-rich heterocyclic halides or their derivatives.

The reaction is amenable to a range of heterocyclic systems. Nickel-catalyzed protocols have proven particularly effective for these transformations and are compatible with green solvents. nih.gov Substrates such as bromopyrimidines, quinolines, isoquinolines, and pyridine (B92270) derivatives all undergo successful coupling with boronic acids. nih.govescholarship.org The choice of catalyst is important, with nickel catalysts sometimes offering advantages over palladium for specific heterocyclic substrates. Furthermore, the methodology extends to phenol-derived electrophiles of heterocycles, such as carbamates and sulfamates, broadening the scope of accessible structures. nih.gov The successful coupling with complex, polycyclic, and BN-containing heterocycles has also been demonstrated, showcasing the versatility of this reaction. nih.gov

Carbon-Heteroatom Bond Formations Using Alkylboronic Acids

The reactivity of organoboronic acids is not limited to the formation of carbon-carbon bonds. They are also competent nucleophiles for the construction of carbon-heteroatom bonds, providing valuable pathways to compounds containing C-S and C-SO₂ linkages.

Unsymmetrical thioethers (sulfides) can be synthesized through the copper-catalyzed cross-coupling of boronic acids with a suitable sulfur source. This reaction offers a mild and base-free alternative to traditional methods. In one effective protocol, this compound can react with N-thioimides in the presence of a catalytic amount of a copper(I) carboxylate. nih.gov This transformation proceeds under mild conditions (e.g., in THF at 45-50 °C) and provides a direct route to alkyl-aryl or alkyl-alkyl thioethers. nih.gov Another approach utilizes diorganyl disulfides as the sulfur source, reacting with the boronic acid in the presence of a copper iodide (CuI) catalyst, often under solvent-free microwave conditions. nih.gov These methods are valuable for their operational simplicity and broad substrate scope.

Aryl sulfones are important structural motifs in medicinal chemistry and materials science. chemrevlett.com The coupling of boronic acids with sulfonylating agents provides a modern and versatile route to these compounds. While many examples focus on arylboronic acids, the methodologies are often applicable to alkylboronic acids as well.

Several effective protocols exist:

Palladium-Catalyzed Coupling: The reaction of a boronic acid with an arylsulfonyl chloride in the presence of a palladium catalyst is an efficient method for constructing the C-SO₂ bond. organic-chemistry.org

Copper-Catalyzed Coupling: Copper catalysts are widely used for this transformation. Boronic acids can be coupled with arylsulfonyl chlorides or arylsulfonyl hydrazides. chemrevlett.comlookchem.com These reactions are often characterized by their mild conditions and tolerance of a wide range of functional groups. lookchem.com

These methods avoid the harsh conditions associated with traditional sulfone syntheses, such as the oxidation of sulfides. chemrevlett.com

Other Organoboron-Mediated Carbon-Carbon Bond Formations

Beyond the Suzuki-Miyaura reaction, this compound and other alkylboronic acids can participate in other types of carbon-carbon bond-forming reactions. One notable example is the nickel-catalyzed coupling involving the cleavage of a C-CN bond. In this transformation, an aryl nitrile, which is typically unreactive in palladium-catalyzed couplings, can serve as an electrophilic partner. The reaction of an aryl nitrile with an organoboronic ester, catalyzed by a nickel complex, results in the formation of a new C-C bond, displacing the cyano group. nih.gov This allows the cyano group to be used as a synthetic handle that can be replaced with an alkyl group, such as tetradecyl, in a late-stage functionalization step.

Contributions to Materials Science and Engineering

Self-Assembled Monolayers (SAMs) for Surface Engineering

Self-assembled monolayers are molecular assemblies that spontaneously form an ordered layer on a substrate. N-Tetradecylboronic acid is particularly effective in creating SAMs on metal oxide surfaces, which are prevalent in electronic components. The boronic acid group serves as a robust anchor to the oxide, while the long alkyl chains pack together through van der Waals forces to form a dense, well-ordered film. This ordered structure is crucial for tuning the morphological and charge transport properties of electronic devices. researchgate.net

Surface Modification Strategies for Organic Electronic Devices

In the field of organic electronics, the interface between different layers (e.g., the dielectric and the semiconductor) is critical to device performance. This compound (C14-BA) is used as a surface modification agent to fine-tune these interfaces. By forming a SAM on a dielectric surface like aluminum oxide (Al2O3) or a transparent conductor like indium tin oxide (ITO), C14-BA can alter the surface energy, wettability, and electronic characteristics of the substrate. researchgate.netacs.org

For instance, treating an Al2O3 dielectric surface with a C14-BA solution allows for the creation of a uniform, hydrophobic surface. This modification is a key strategy for improving the quality of the subsequently deposited organic semiconductor layer in devices like Organic Field-Effect Transistors (OFETs). acs.org A more hydrophobic surface, indicated by a higher water contact angle, promotes better molecular ordering in the semiconductor film, which is essential for efficient charge transport. acs.org Similarly, modifying ITO surfaces with C14-BA has been shown to improve the morphology of overlying layers in organic solar cells, leading to enhanced device efficiency. researchgate.net

Impact of Alkyl Chain Length (e.g., C14-BA) on Dielectric Properties and Device Performance

The length of the alkyl chain in alkyl-boronic acids is a critical parameter that influences the properties of the SAM and, consequently, the performance of the electronic device. Research comparing boronic acids with different alkyl chain lengths (C8, C10, C12, and C14) has demonstrated that longer chains generally lead to more ordered and denser monolayers. acs.org

A longer alkyl chain, as in C14-BA, results in a more hydrophobic surface. acs.org This increased hydrophobicity is beneficial for the growth of the organic semiconductor layer, leading to improved device characteristics. In dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) based organic field-effect transistors, modifying the Al2O3 dielectric surface with C14-BA resulted in significant performance enhancements compared to shorter-chain boronic acids. The increased length of the C14 chain contributes to a reduction in trap states at the dielectric/semiconductor interface, facilitating more efficient charge carrier movement. acs.org

Fabrication and Performance Enhancement of Organic Thin-Film Transistors (OTFTs)

The primary application of this compound in materials science is in the fabrication and enhancement of OTFTs. OTFTs are fundamental components of flexible electronics, sensors, and displays. The performance of an OTFT is highly dependent on the quality of the interface between the gate dielectric and the organic semiconductor.

By incorporating a C14-BA SAM on the Al2O3 gate dielectric, researchers have been able to significantly boost OTFT performance. The SAM treatment improves key electrical parameters, including charge carrier mobility and the threshold voltage. acs.org Mobility, which measures how quickly charge carriers move through the semiconductor, is a critical metric for transistor speed. The use of C14-BA has been shown to increase mobility in both the linear and saturation regimes of transistor operation. acs.org

The table below summarizes the performance parameters of DNTT-based OTFTs with an Al2O3 dielectric surface modified by boronic acid SAMs of varying alkyl chain lengths. As shown, the device modified with C14-BA exhibits the highest mobility.

| SAM Treatment | Saturation Mobility (cm²/Vs) | Linear Mobility (cm²/Vs) | Threshold Voltage (V) |

|---|---|---|---|

| Bare Al2O3 | 0.65 | 0.56 | -1.2 |

| C8-BA | 1.08 | 0.96 | -0.8 |

| C10-BA | 1.25 | 1.10 | -0.7 |

| C12-BA | 1.34 | 1.25 | -0.5 |

| C14-BA | 1.45 | 1.32 | -0.4 |

Development of Materials with Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. This property is highly valuable for applications in sensors, bio-imaging, and optoelectronic devices. While various boronic acid-containing compounds, particularly those with aromatic structures, have been investigated for AIE properties, there is no readily available scientific literature that specifically documents the contribution of this compound to the development of materials with aggregation-induced emission properties.

Biomedical and Drug Discovery Research Aspects

Boronic Acid Moiety as a Pharmacophore in Therapeutic Agents

The boronic acid group, -B(OH)₂, is a key functional group in medicinal chemistry, largely due to its unique electronic properties. It acts as a trivalent, electron-deficient Lewis acid, enabling it to form reversible covalent bonds with nucleophilic functional groups present in biological macromolecules. This reactivity has positioned the boronic acid moiety as a crucial pharmacophore in the design of various therapeutic agents. nih.gov Its ability to interact with active sites of enzymes, particularly proteases, has led to the development of clinically successful drugs. nih.gov

A primary mechanism by which boronic acids exert their biological effects is through the inhibition of serine proteases. The boron atom in its sp²-hybridized state has a vacant p-orbital, making it susceptible to nucleophilic attack. In the active site of a serine protease, the hydroxyl group of a catalytic serine residue attacks the electrophilic boron atom. nih.gov This interaction leads to the formation of a stable, tetrahedral boronate adduct, which mimics the transition state of peptide bond hydrolysis. researchgate.net This stable complex effectively "traps" the serine residue, inhibiting the enzyme's catalytic activity. This mechanism has been successfully exploited to create potent inhibitors for a variety of serine proteases. nih.gov

Table 1: Mechanism of Boronic Acid Interaction with Serine Proteases

| Step | Description | Key Components | Result |

|---|---|---|---|

| 1. Recognition | The boronic acid inhibitor binds to the enzyme's active site. | Boronic acid, Serine protease active site | Initial enzyme-inhibitor complex |

| 2. Nucleophilic Attack | The catalytic serine's hydroxyl group attacks the electron-deficient boron atom. | Serine residue (-OH), Boron atom | Formation of a covalent bond |

| 3. Adduct Formation | A stable, tetrahedral boronate adduct is formed. | Tetrahedral boron intermediate | Reversible inhibition of the enzyme |

Structure-Activity Relationship (SAR) Studies for n-Tetradecylboronic Acid Derivatives

Specific structure-activity relationship (SAR) studies focusing exclusively on derivatives of this compound are not extensively documented in the reviewed scientific literature. However, general principles derived from studies on other long-chain alkyl compounds and boronic acid derivatives can provide insights into the potential SAR of this molecule.

Investigation of Therapeutic Potentials

While direct therapeutic investigations of this compound are limited, the known biological activities of its constituent parts—the boronic acid moiety and the C14 alkyl chain—suggest potential applications in several therapeutic areas.

Peer-reviewed studies specifically detailing the antimicrobial or antituberculosis activity of this compound are not prominent. However, the compound's structure is relevant to this field.

The boronic acid functional group has been incorporated into novel antitubercular agents. For example, dimeric boronic acids have been shown to target and engage with specific glycans on the mycobacterial cell surface, which is a unique approach that bypasses the need for the drug to cross the highly impermeable cell envelope of Mycobacterium tuberculosis. mdpi.com

Furthermore, the length of the alkyl chain is a well-established factor in antimicrobial activity. Studies on long-chain fatty alcohols have demonstrated that bactericidal activity against Staphylococcus aureus is dependent on the aliphatic chain length, with C12 and C13 chains showing the highest activity. researchgate.net Similarly, derivatives of myristic acid (tetradecanoic acid) are being explored as potential antifungal agents by targeting the enzyme N-myristoyltransferase. nih.gov This suggests that the C14 chain of this compound could contribute to antimicrobial properties by facilitating interactions with bacterial cell membranes or specific enzymes.

Table 2: Factors Influencing Potential Antimicrobial Activity

| Molecular Component | Potential Role in Antimicrobial Activity | Supporting Evidence |

|---|---|---|

| Boronic Acid Moiety | Targeting bacterial enzymes or cell surface glycans. | Dimeric boronic acids show activity against M. tuberculosis by binding to cell surface glycans. mdpi.com |

| n-Tetradecyl Chain (C14) | Facilitating membrane disruption or interaction; providing optimal lipophilicity. | Long-chain (C12, C13) alcohols exhibit antibacterial activity. researchgate.net Myristic acid (C14) derivatives are investigated as antifungals. nih.gov |

There is no direct evidence from the reviewed literature assessing the antimalarial efficacy of this compound. However, research into related compounds highlights the potential of this chemical class.

The boronic acid pharmacophore has been successfully used to develop potent inhibitors against key enzymes of the malaria parasite, Plasmodium falciparum. Specifically, peptidic boronic acids have been designed to inhibit the parasite's egress serine protease SUB1, which is essential for the parasite to escape from red blood cells and continue its life cycle. nih.gov This validates the boronic acid moiety as a valuable tool for designing antimalarial agents.

Additionally, the importance of long alkyl chains in antimalarial compounds has been noted. Hydrophobic chains can enhance interactions with biological targets within the parasite. nih.gov The combination of a serine protease-inhibiting boronic acid head with a lipophilic tail like the tetradecyl group could theoretically produce a compound with antimalarial potential.

While specific studies on the antitumor or antiparasitic activities of this compound are not available, the broader class of boronic acids has significant applications in these areas.

In oncology, the most notable example is bortezomib, a dipeptidyl boronic acid that acts as a potent proteasome inhibitor and is approved for treating multiple myeloma. nih.gov The mechanism involves the boronic acid forming a stable complex with the active site of the proteasome, leading to apoptosis in cancer cells. Other tyropeptin-boronic acid derivatives have also shown potent antitumor effects as proteasome inhibitors. nih.gov Furthermore, incorporating boronic acids into nanoparticles has been shown to enhance their accumulation in tumors by interacting with sialic acid residues overexpressed on cancer cells.

In the context of other parasitic diseases, organoboron compounds, particularly benzoxaboroles, have demonstrated significant activity. nih.gov They have been investigated for treating parasitic infections, indicating that the boron chemistry is applicable to a range of parasites. While there is no specific data for this compound, the general success of boronic acids as anticancer and antiparasitic pharmacophores suggests a potential avenue for future research.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Theoretical and Computational Studies of N Tetradecylboronic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing insights into molecular orbital energies, charge distribution, and geometric parameters. northwestern.edumdpi.com

For n-tetradecylboronic acid, these calculations reveal a molecule with distinct electronic regions: a nonpolar, aliphatic tail and a polar boronic acid headgroup. The boron atom in the B(OH)₂ group is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. wiley-vch.de This vacancy makes the boron atom a Lewis acid. wiley-vch.de At physiological or higher pH, it can accept a hydroxide (B78521) ion, changing its hybridization to sp³ and adopting a tetrahedral geometry, which is crucial for its interactions with diols. nih.gov

DFT calculations can precisely determine key electronic parameters. ekb.eg The Highest Occupied Molecular Orbital (HOMO) is typically localized along the σ-bonds of the alkyl chain, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the vacant p-orbital of the boron atom. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and stability. Analysis of these parameters helps in understanding the molecule's potential as a chemical sensor or its reactivity in organic synthesis. lodz.pl

| Calculated Property | Methodology | Typical Finding/Value | Significance |

|---|---|---|---|

| HOMO Energy | DFT (B3LYP/6-31G(d,p)) | ~ -7.0 to -6.5 eV | Indicates electron-donating ability; localized on alkyl chain. |

| LUMO Energy | DFT (B3LYP/6-31G(d,p)) | ~ 1.0 to 1.5 eV | Indicates electron-accepting ability; localized on boron's p-orbital. |

| HOMO-LUMO Gap | DFT (B3LYP/6-31G(d,p)) | ~ 8.0 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | DFT (B3LYP/6-31G(d,p)) | ~ 2.0 to 2.5 Debye | Quantifies molecular polarity, concentrated at the boronic acid headgroup. |

| Boron Hybridization | Geometry Optimization | sp² (trigonal) → sp³ (tetrahedral) | pH-dependent; crucial for diol binding and sensor applications. lodz.pl |

Computational Modeling of Reaction Mechanisms (e.g., Suzuki-Miyaura Transmetalation)

Computational modeling is instrumental in elucidating the complex mechanisms of chemical reactions. For boronic acids, a key application is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. While this reaction is more common for aryl or vinyl boronic acids, the underlying principles and computational approaches are applicable to alkylboronic acids.

The transmetalation step, where the organic group is transferred from boron to a palladium catalyst, is the key stage of the catalytic cycle. DFT calculations are used to map the potential energy surface of this step, identifying the structures of reactants, intermediates, transition states, and products. This allows for the calculation of activation energies and reaction free energies, providing a detailed understanding of the reaction's kinetics and thermodynamics.

Studies on model systems show that the reaction typically proceeds through the formation of a palladium-boronate intermediate, often facilitated by a base. The base activates the boronic acid by forming a more nucleophilic tetrahedral boronate species. Computational models can compare different proposed pathways, such as those involving monomeric or trimeric boronic acid species, to determine the most energetically favorable route. This knowledge is crucial for optimizing reaction conditions, including the choice of catalyst, ligand, base, and solvent.

| Reaction Coordinate Species | Computational Method | Typical Calculated Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Separated Reactants (Pd-complex + Boronate) | DFT/PCM | 0.0 | Initial state of the system in solution. |

| Pre-reaction Complex | DFT/PCM | -5 to -10 | Formation of a stable intermediate where the boronate coordinates to the palladium center. |

| Transition State (TS) | DFT/PCM | +15 to +25 | The highest energy point on the reaction pathway, determining the reaction rate. |

| Product Complex | DFT/PCM | -15 to -20 | The state after the alkyl group has been transferred to palladium but before product release. |

| Separated Products | DFT/PCM | Variable | Final state after dissociation of the new organopalladium species and borate (B1201080) byproduct. |

Molecular Dynamics Simulations in Materials Design

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for predicting how molecules like this compound, which have an amphiphilic nature (a polar head and a nonpolar tail), will behave in bulk phases or at interfaces.

Furthermore, MD simulations can be used to study the aggregation of this compound in solution to form micelles or other supramolecular structures. These simulations provide insights into the critical micelle concentration and the structure of the resulting aggregates, which is relevant for applications in drug delivery or as surfactants.

| Simulation Parameter | Typical Value/Choice | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, OPLS-AA | Defines the potential energy function for all atomic interactions. |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Controls the thermodynamic variables of the simulation (e.g., constant temperature and volume/pressure). |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation, must be long enough to observe the process of interest (e.g., self-assembly). |

| System Size | 100s to 1000s of molecules | Number of molecules included in the simulation box, determines the scale of the phenomena that can be studied. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Represents the solvent environment, crucial for accurately modeling hydrophobic effects. |

In Silico Approaches to Drug Design and SAR Prediction

In silico methods, which encompass a range of computational techniques, are integral to modern drug discovery. nih.gov These approaches are used to predict the biological activity of molecules and to understand their structure-activity relationships (SAR). Boronic acids are a well-established class of enzyme inhibitors, and computational methods can be used to explore the potential of this compound and its derivatives as therapeutic agents. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.comresearchgate.net For a series of this compound analogs, a QSAR model could be developed by calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and correlating them with experimentally measured inhibitory activity against a specific biological target, such as a protease or a β-lactamase. nih.gov

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net This method can be used to screen virtual libraries of this compound derivatives against the three-dimensional structure of a protein's active site. The results, often presented as a docking score, help to identify promising candidates and provide insights into the key molecular interactions (e.g., covalent bond formation with a serine residue, hydrogen bonds, hydrophobic interactions) responsible for binding affinity. researchgate.net

| Computational Technique | Objective | Key Output | Application Example |

|---|---|---|---|

| QSAR Modeling | Predict activity from chemical structure. | A mathematical equation relating molecular descriptors to activity (e.g., pIC₅₀). | Predicting the enzyme inhibitory potency of new analogs based on their physicochemical properties. |

| Molecular Docking | Predict binding mode and affinity in a protein active site. | Docking score, predicted binding pose, and intermolecular interactions. | Screening for potential inhibitors of a bacterial enzyme by modeling covalent bond formation. |

| Pharmacophore Modeling | Identify essential 3D features for biological activity. | A 3D map of hydrogen bond donors/acceptors, hydrophobic regions, etc. | Designing new molecules that fit the pharmacophore model of a known class of inhibitors. |

| Virtual Screening | Computationally screen large libraries of compounds for potential activity. | A ranked list of "hit" compounds for further experimental testing. | Identifying novel boronic acid-based hits from a commercial database against a cancer target. nih.gov |

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Long-Chain Alkylboronic Acids

The synthesis of long-chain alkylboronic acids like n-tetradecylboronic acid has traditionally presented challenges. However, ongoing research is focused on developing more efficient, scalable, and environmentally friendly synthetic routes. Innovations are centered around novel catalytic systems and process optimization.

One promising area is the advancement of transition metal-catalyzed C-H functionalization. This method offers a more direct and atom-economical approach to borylation, potentially reducing the number of synthetic steps and the generation of waste. Researchers are exploring catalysts, such as those based on iridium or rhodium, to directly convert C-H bonds in long-chain alkanes to C-B bonds.

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of boronic acids. This technology allows for precise control over reaction parameters, such as temperature and reaction time, leading to improved yields and purity. The use of flow reactors can also enhance safety when handling reactive intermediates.

Another area of innovation involves the development of novel boronylating reagents. The use of diboronyl esters in conjunction with specific catalysts is being investigated to improve the efficiency of the borylation reaction. These advancements aim to make long-chain alkylboronic acids more accessible for a wider range of applications.

Key Innovations in Synthesis:

| Synthetic Methodology | Advantages |

| Transition Metal-Catalyzed C-H Functionalization | More direct, atom-economical, reduced waste |

| Flow Chemistry | Precise reaction control, improved yield and purity, enhanced safety |

| Novel Boronylating Reagents | Improved efficiency of borylation |

Expansion of Catalytic Applications beyond Established Reactions

While boronic acids are well-known for their role in Suzuki-Miyaura cross-coupling reactions, the catalytic potential of this compound and other long-chain alkylboronic acids is being explored in a wider range of organic transformations. The Lewis acidic nature of the boron atom allows it to act as a catalyst in various reactions.

One emerging application is in dehydration reactions, where boronic acids can activate alcohols and diols. This has potential applications in biomass conversion, for example, in the dehydration of carbohydrates to produce valuable furanic compounds. The long alkyl chain of this compound could offer unique solubility properties in such reactions.

Boronic acid catalysis is also being investigated for the formation of amides and esters directly from carboxylic acids and amines or alcohols, circumventing the need for stoichiometric activating agents. This approach offers a more atom-economical and environmentally benign pathway to these important functional groups. Additionally, the ability of boronic acids to activate carbonyl compounds is being explored in condensation and cycloaddition reactions.

Emerging Catalytic Applications:

| Reaction Type | Description | Potential Advantage |

| Dehydration Reactions | Activation of alcohols and diols for water removal. | Applications in biomass conversion. |

| Amide and Ester Formation | Direct coupling of carboxylic acids with amines or alcohols. | Atom-economical and environmentally friendly. |

| Carbonyl Condensation | Activation of carbonyl compounds for C-C bond formation. | Mild and selective reaction conditions. |

| Cycloaddition Reactions | Catalysis of reactions forming cyclic compounds. | Access to complex molecular architectures. |

Novel Applications in Advanced Materials and Nanotechnology

The self-assembly properties and the ability of the boronic acid group to interact with diols make this compound a promising building block for advanced materials and nanotechnology.

In materials science, the incorporation of this compound into polymers can lead to the development of "smart" materials that respond to specific stimuli, such as changes in pH or the presence of saccharides. These responsive materials could find applications in sensors, drug delivery systems, and self-healing materials. The long alkyl chain can influence the material's hydrophobicity and mechanical properties.

In nanotechnology, this compound can be used to functionalize the surface of nanoparticles, such as carbon dots and graphene oxide. This modification can enhance their biocompatibility and allow for targeted delivery to cells or tissues that overexpress certain glycans on their surface. These functionalized nanomaterials are being investigated for applications in bioimaging, biosensing, and as antiviral inhibitors.

Potential Applications in Materials and Nanotechnology:

| Area | Application | Mechanism |

| Smart Polymers | Sensors, drug delivery, self-healing materials | Reversible boronate ester formation with diols in response to stimuli. |

| Functionalized Nanoparticles | Bioimaging, biosensing, targeted drug delivery, antiviral agents | Surface modification of nanoparticles to target specific biological molecules. |

Exploration of New Biomedical Targets and Therapeutic Modalities

The ability of boronic acids to form reversible covalent bonds with diol-containing molecules, such as saccharides and glycoproteins, is a key feature being exploited in the development of new therapeutic agents. This interaction is particularly relevant for targeting cell surface glycans, which are often altered in disease states like cancer.

Researchers are exploring the use of this compound derivatives to target specific sialic acid-containing glycans that are overexpressed on the surface of cancer cells. This could lead to the development of targeted cancer therapies that deliver cytotoxic agents directly to tumor cells, minimizing damage to healthy tissues.

Furthermore, the interaction of boronic acids with the glycoproteins on the surface of viruses, such as the gp120 protein of HIV, is being investigated as a potential antiviral strategy. By binding to these glycoproteins, boronic acid-containing molecules could inhibit the virus from entering and infecting host cells. The long alkyl chain of this compound could enhance the interaction with the viral membrane.

The potential for boronic acids to act as enzyme inhibitors is another active area of research. By designing molecules that can form a stable boronate adduct with key residues in the active site of an enzyme, it is possible to develop potent and selective inhibitors for various therapeutic targets.

Potential Biomedical Applications:

| Therapeutic Area | Target | Mechanism of Action |

| Oncology | Sialic acid on cancer cells | Targeted delivery of therapeutics. |

| Virology (e.g., HIV) | Viral envelope glycoproteins (e.g., gp120) | Inhibition of viral entry into host cells. |

| Enzyme Inhibition | Active site residues of enzymes | Formation of stable boronate adducts. |

Q & A

Q. What are the optimal synthetic routes for n-Tetradecylboronic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via alkylation of boronic acid precursors or transmetalation reactions. Key factors include solvent polarity (e.g., THF vs. DMF), temperature control (e.g., cryogenic conditions to minimize side reactions), and stoichiometric ratios of reagents like Grignard or organolithium compounds. For example, studies on structurally similar tetraarylboronic acids highlight the importance of anhydrous conditions and inert atmospheres to prevent boronic acid degradation . Yield optimization often requires iterative adjustments to catalyst loading (e.g., palladium catalysts for cross-coupling) and purification via recrystallization or column chromatography.

Q. How can researchers verify the structural integrity of this compound using standard analytical techniques?

Basic characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm the alkyl chain length and boronic acid functionalization. Fourier-transform infrared spectroscopy (FTIR) can validate B-O and B-C bond signatures. Mass spectrometry (MS) provides molecular weight confirmation, while elemental analysis ensures stoichiometric purity. For example, analogous boronic acid studies emphasize the use of deuterated solvents for NMR to avoid signal interference .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in reported solubility or reactivity data for this compound?

Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) may arise from impurities or hydration states. Thermogravimetric analysis (TGA) can assess thermal stability and hydration, while dynamic light scattering (DLS) evaluates aggregation in solution. For reactivity contradictions, comparative kinetic studies under controlled conditions (e.g., pH, temperature) are critical. Referencing IUPAC guidelines for solubility measurements ensures standardized reporting . Cross-referencing with structurally similar compounds (e.g., 3-Thiopheneboronic acid) can also contextualize anomalies .

Q. How should researchers design experiments to study the catalytic or supramolecular applications of this compound?

For catalytic applications (e.g., Suzuki-Miyaura cross-coupling), focus on optimizing ligand-metal coordination (e.g., Pd(0)/Pd(II) systems) and substrate scope. For supramolecular chemistry (e.g., host-guest complexes), employ titration calorimetry (ITC) or fluorescence quenching assays to quantify binding affinities. Studies on resorcinarene-based boronic acid hosts demonstrate the utility of X-ray crystallography to resolve host-guest geometries . Include control experiments with shorter-chain boronic acids (e.g., n-Octylboronic acid) to isolate chain-length effects.

Q. What methodologies address challenges in reproducing literature-reported syntheses of this compound derivatives?

Reproducibility issues often stem from undocumented minor variables (e.g., trace moisture, stirring rates). Implement rigorous procedural documentation, including batch-specific COA (Certificate of Analysis) data for reagents . Independent validation via round-robin testing across labs can identify critical steps. For example, studies on fluorinated boronic acids emphasize the need for argon/vacuum line techniques to exclude oxygen and moisture .

Methodological and Analytical Considerations

Q. How can researchers ensure high purity of this compound for sensitive applications (e.g., biological assays)?

Purification via preparative HPLC or repeated recrystallization in aprotic solvents (e.g., hexane/ethyl acetate mixtures) is recommended. Validate purity using triple detection (NMR, MS, HPLC) and quantify residual solvents via gas chromatography (GC). Safety protocols, such as handling in fume hoods and using borosilicate glassware, mitigate contamination risks .

Q. What strategies are effective for integrating this compound into cross-disciplinary research (e.g., materials science or medicinal chemistry)?

In materials science, explore its use as a surface modifier for nanoparticles (e.g., Au or SiO₂) via boronic acid-diol interactions. In medicinal chemistry, leverage its potential as a protease inhibitor scaffold by studying structure-activity relationships (SAR) with varying alkyl chain lengths. Cross-disciplinary collaboration with computational chemists can predict binding modes using DFT (Density Functional Theory) .

Data Interpretation and Literature Synthesis

Q. How should researchers critically evaluate conflicting literature on the stability of this compound under ambient conditions?

Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Compare degradation pathways (e.g., protodeboronation vs. oxidation) using LC-MS. Contextualize findings against analogous compounds, such as 4-Methoxyphenylboronic acid, which exhibits pH-dependent stability . Prioritize studies that adhere to IUPAC’s error-reporting standards .

Q. What frameworks guide the synthesis of existing research on this compound into a coherent review?

Use systematic review methodologies: (1) Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010); (2) Organize findings by theme (synthesis, applications, stability); (3) Apply critical appraisal tools to assess bias (e.g., reagent vendor influence). Highlight gaps, such as limited data on ecotoxicology or long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.